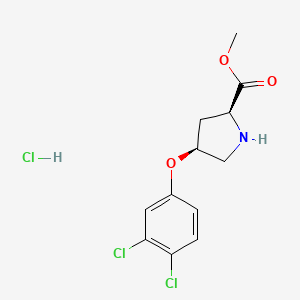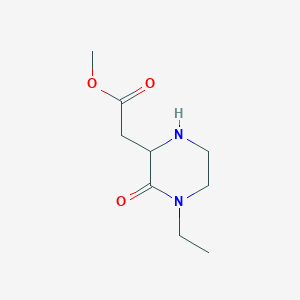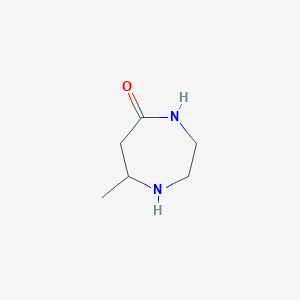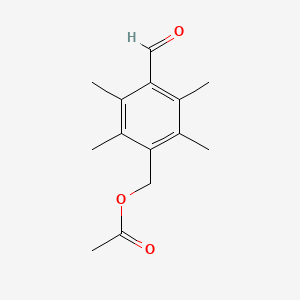
4-ホルミル-2,3,5,6-テトラメチルベンジルアセテート
概要
説明
Molecular Structure Analysis
The molecular structure of 4-Formyl-2,3,5,6-tetramethylbenzyl acetate consists of 14 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms. For a more detailed structural analysis, it would be beneficial to refer to a reliable source such as a chemistry database or a scientific publication.科学的研究の応用
ただし、入手可能な一般的な情報に基づくと、この化合物はクロマトグラフィーまたは質量分析などの分野で使用される可能性があり、これらのアプリケーションを効率的かつ効果的に実行するためのリソースの一部であると考えられます 。これらの技術は、分解することなく蒸発させることができる化合物を分離および分析するための分析化学において非常に重要です。
作用機序
4-Formyl-2,3,5,6-tetramethylbenzyl acetate acts as a catalyst in many chemical reactions. It is an electron-rich molecule that can donate electrons to other molecules, thus promoting the formation of new chemical bonds. 4-Formyl-2,3,5,6-tetramethylbenzyl acetate also acts as a Lewis acid, meaning it can accept electrons from other molecules, thus promoting the formation of new chemical bonds.
Biochemical and Physiological Effects
4-Formyl-2,3,5,6-tetramethylbenzyl acetate has been studied extensively for its biochemical and physiological effects. Studies have shown that 4-Formyl-2,3,5,6-tetramethylbenzyl acetate can inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, which can have a variety of effects on the body, including increased alertness, improved memory, and enhanced cognitive performance. 4-Formyl-2,3,5,6-tetramethylbenzyl acetate has also been studied for its potential anti-cancer effects, as it has been found to induce apoptosis in cancer cells.
実験室実験の利点と制限
4-Formyl-2,3,5,6-tetramethylbenzyl acetate has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easily synthesized in a laboratory. It is stable at room temperature and can be stored for long periods of time without degradation. 4-Formyl-2,3,5,6-tetramethylbenzyl acetate is also a relatively safe reagent, with low toxicity. However, there are some limitations to its use in laboratory experiments. 4-Formyl-2,3,5,6-tetramethylbenzyl acetate is a relatively weak acid, so it may not be suitable for use in some types of reactions. It is also not very soluble in water, so it may not be suitable for use in aqueous solutions.
将来の方向性
4-Formyl-2,3,5,6-tetramethylbenzyl acetate has a wide range of potential applications in the fields of science, medicine, and industry. Further research is needed to fully understand the biochemical and physiological effects of 4-Formyl-2,3,5,6-tetramethylbenzyl acetate, and to explore its potential for use in laboratory experiments. Additional research is also needed to explore the potential therapeutic applications of 4-Formyl-2,3,5,6-tetramethylbenzyl acetate, including its potential as an anti-cancer agent. Finally, research is needed to explore the potential industrial applications of 4-Formyl-2,3,5,6-tetramethylbenzyl acetate, such as its use as a catalyst in the production of chemicals and pharmaceuticals.
Safety and Hazards
Safety precautions for handling 4-Formyl-2,3,5,6-tetramethylbenzyl acetate include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces and should not be mixed with combustibles . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .
特性
IUPAC Name |
(4-formyl-2,3,5,6-tetramethylphenyl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-8-10(3)14(7-17-12(5)16)11(4)9(2)13(8)6-15/h6H,7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBGQNLMONPING-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1COC(=O)C)C)C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401213357 | |
| Record name | 4-[(Acetyloxy)methyl]-2,3,5,6-tetramethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401213357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217862-85-5 | |
| Record name | 4-[(Acetyloxy)methyl]-2,3,5,6-tetramethylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Acetyloxy)methyl]-2,3,5,6-tetramethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401213357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


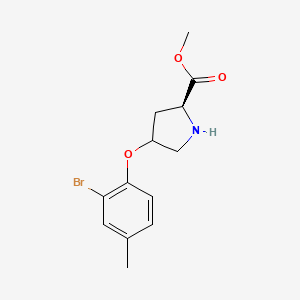
![6H-thiazolo[5,4-e]indazol-2-amine](/img/structure/B1388816.png)


